

# Technical Whitepaper: Discovery and Synthesis of Osimertinib (AZD9291)

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the discovery, synthesis, and mechanism of action of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-sensitizing (EGFRm+) and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] This guide includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## **Introduction and Rationale for Discovery**

Non-small-cell lung cancer (NSCLC) is frequently driven by activating mutations in the epidermal growth factor receptor (EGFR).[3] First and second-generation EGFR-TKIs, such as erlotinib and gefitinib, initially provide significant clinical benefit for patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation).[2][4] However, a majority of patients eventually develop acquired resistance, leading to disease progression.[2]

The most common mechanism of this acquired resistance, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, T790M.[1] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors. Furthermore, first-generation TKIs are limited by dose-dependent toxicities, such as rash and diarrhea, which are caused by the inhibition of wild-type EGFR in healthy tissues.[5]



This created a clear unmet clinical need for a novel TKI that could potently inhibit the T790M resistance mutation and sensitizing mutations, while exhibiting high selectivity over wild-type EGFR to improve the therapeutic window. The development of Osimertinib by AstraZeneca, initiated in May 2009, was a direct response to this challenge.[6] The project aimed to create a mutant-selective, irreversible inhibitor, which ultimately led to the discovery of AZD9291 (Osimertinib).[2][6]

## **Mechanism of Action**

Osimertinib is a mono-anilino-pyrimidine compound designed as an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action is centered on its ability to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][7]

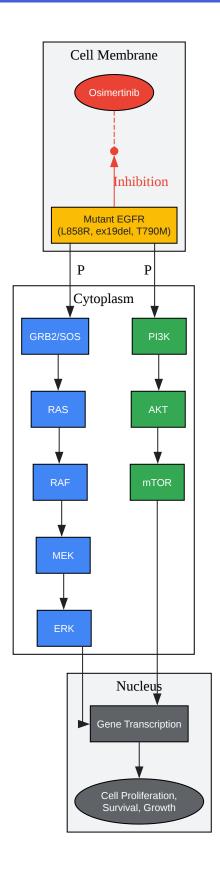
Key aspects of its action include:

- Irreversible Inhibition: The presence of a reactive acrylamide group allows for the formation
  of a covalent bond with Cys797, leading to sustained and irreversible inhibition of EGFR
  kinase activity.[8]
- Mutant Selectivity: Osimertinib is engineered to potently inhibit EGFR isoforms with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[8][9]
- Wild-Type Sparing: Crucially, it has significantly lower activity against wild-type EGFR, which is the primary cause of dose-limiting toxicities seen with earlier-generation TKIs.[1]

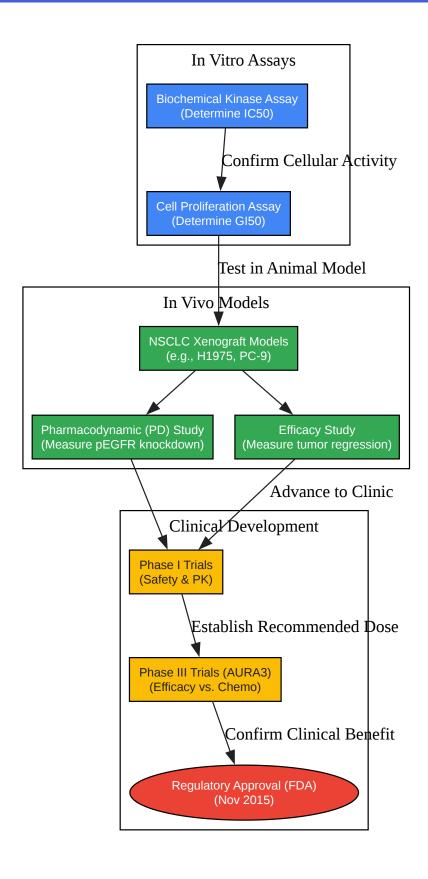
By irreversibly binding to the mutant EGFR, Osimertinib blocks ATP from entering the kinase domain, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[8] The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, growth, and survival.[7][8][10][11]

## **Signaling Pathway Diagram**









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